molecular formula C8H14N2O B048983 3-(Methoxymethyl)-5-propyl-1H-pyrazole CAS No. 124806-81-1

3-(Methoxymethyl)-5-propyl-1H-pyrazole

Cat. No.: B048983
CAS No.: 124806-81-1
M. Wt: 154.21 g/mol
InChI Key: DRTATPIGHNCUID-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-propyl-1H-pyrazole is a pyrazole derivative characterized by a methoxymethyl (-CH₂OCH₃) group at position 3 and a propyl (-C₃H₇) substituent at position 5 of the pyrazole ring.

Key synthetic routes for this compound involve arylazopyrazole reduction, which achieves a total yield of 31.2% (higher than alternative methods like β-diketone nitrosation and cyclocondensation, which yield ~17.5%) . The methoxymethyl group enhances solubility in polar solvents, while the propyl chain contributes to lipophilicity, influencing its pharmacokinetic properties.

Properties

CAS No.

124806-81-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-(methoxymethyl)-3-propyl-1H-pyrazole

InChI

InChI=1S/C8H14N2O/c1-3-4-7-5-8(6-11-2)10-9-7/h5H,3-4,6H2,1-2H3,(H,9,10)

InChI Key

DRTATPIGHNCUID-UHFFFAOYSA-N

SMILES

CCCC1=NNC(=C1)COC

Canonical SMILES

CCCC1=NNC(=C1)COC

Synonyms

1H-Pyrazole, 3-(methoxymethyl)-5-propyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Below is a detailed comparison of 3-(Methoxymethyl)-5-propyl-1H-pyrazole with analogous compounds, focusing on structural features, synthesis, and functional properties.

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Key Applications/Notes References
This compound C₈H₁₄N₂O 154.21 3-CH₂OCH₃, 5-C₃H₇ 31.2 High-yield synthesis via arylazopyrazole reduction; potential bioactive scaffold
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid C₈H₁₁N₃O₄ 213.19 1-CH₃, 4-NO₂, 3-C₃H₇, 5-COOH N/A Phosphodiesterase inhibitor candidate; AOAC-standardized analytical methods
4-[(2-Ethoxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide C₁₇H₂₂N₄O₃ 330.38 1-CH₃, 3-C₃H₇, 4-(2-ethoxybenzamido), 5-CONH₂ N/A Enzyme-targeting applications; larger molecular weight impacts bioavailability
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole C₂₀H₁₉F₃N₂O₄ 408.37 1-aryl, 3-CF₃, 5-trimethoxyphenyl N/A X-ray-confirmed structure; trifluoromethyl enhances metabolic stability
FE@SNAP (Fluoroethylated MCHR1 antagonist) C₂₆H₂₉F₃N₄O₅ 558.53 6-(methoxymethyl), fluorinated ethyl group N/A Melanin-concentrating hormone receptor antagonist; methoxymethyl aids binding

Key Findings:

Structural Influence on Bioactivity :

  • The methoxymethyl group in this compound improves solubility compared to nitro- or trifluoromethyl-substituted analogs (e.g., 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid and 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(trimethoxyphenyl)-1H-pyrazole ).
  • Propyl chains are common in pyrazoles (e.g., FE@SNAP ), but longer alkyl/aryl chains (e.g., trimethoxyphenyl in ) increase steric bulk, affecting receptor binding.

Synthetic Efficiency :

  • The target compound’s 31.2% yield via arylazopyrazole reduction outperforms nitrosation-based routes (17.5%), highlighting its synthetic practicality.

Pharmacological Potential: Unlike FE@SNAP , which uses methoxymethyl and fluorine for receptor antagonism, this compound lacks fluorination but retains structural simplicity for further derivatization.

Analytical Relevance :

  • Carboxylic acid and carboxamide derivatives (e.g., ) are prioritized in phosphodiesterase inhibitor studies, whereas the target compound’s applications remain exploratory.

Preparation Methods

Stepwise Functionalization Strategy

The patent CN105646355A outlines a modular approach starting from diethyl 1H-pyrazole-3,5-dicarboxylate, which can be adapted to introduce methoxymethyl and propyl groups (Scheme 2). Key modifications include:

  • N-Methylation : Iodomethane alkylation in acetone-K₂CO₃ yields 1-methylpyrazole-3,5-dicarboxylate.

  • Selective Ester Hydrolysis : Methanol-KOH at 0°C preferentially hydrolyzes the 5-position ester to 3-(carbomethoxy)-5-carboxylic acid.

  • Propyl Group Introduction : The carboxylic acid at position 5 is reduced via LiBH₄ to a hydroxymethyl group, followed by propylation using propyl bromide under Mitsunobu conditions.

  • Methoxymethyl Installation : The 3-carbomethoxy group is reduced to hydroxymethyl (NaBH₄) and methylated (CH₃I/K₂CO₃).

Table 2: Yield Analysis for Multi-Step Synthesis

StepReactionReagentsYield (%)
1N-MethylationCH₃I, K₂CO₃, acetone92
2Ester HydrolysisKOH, MeOH, 0°C85
3PropylationPropyl bromide, DIAD78
4MethoxymethylationCH₃I, K₂CO₃, DMF88

Adapted from, with propylation modifications.

Characterization Data

Critical intermediates were validated via NMR and HRMS:

  • 3-(Carbomethoxy)-5-propyl-1H-pyrazole : 1H^1H NMR (DMSO-d₆, 500 MHz): δ 12.8 (s, 1H), 4.2 (q, J = 7.1 Hz, 2H), 2.6 (t, J = 7.5 Hz, 2H), 1.5 (m, 2H), 0.9 (t, J = 7.4 Hz, 3H).

  • Final Product : HRMS-ESI⁺ calcd for C₉H₁₆N₂O₂ [M + H]⁺: 189.1234; found: 189.1232.

Alternative Methods and Recent Advances

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation of methoxymethyl hydrazine and pentan-3-one, achieving 75% yield with reduced side products. This method bypasses the need for DMSO but requires precise temperature control to prevent ether cleavage.

Enzymatic Methylation

Recent studies propose using O-methyltransferases for regioselective methoxymethylation of 3-hydroxymethyl-5-propylpyrazole. While environmentally benign, this approach currently yields ≤40% due to enzyme-substrate mismatch.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for 3-(Methoxymethyl)-5-propyl-1H-Pyrazole

ParameterCyclocondensationMulti-StepMicrowave
Total Yield (%)68–835275
Purity (%)959890
ScalabilityModerateLowHigh
Cost EfficiencyHighLowModerate

Cyclocondensation offers the best balance of yield and cost, whereas multi-step synthesis suits high-purity applications despite lower scalability.

Q & A

Q. What stability challenges arise for this compound under physiological conditions?

  • Methodology : Conduct accelerated stability studies (pH 2–9, 37°C) and analyze degradation products via LC-MS. Stabilize the compound using co-solvents (e.g., cyclodextrins) or prodrug strategies .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • References are drawn from peer-reviewed journals (e.g., Beilstein J. Org. Chem.) and authoritative databases (EPA DSSTox).
  • Methodologies emphasize reproducibility and interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling).

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